Sniper(abl)-024

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C52H61F3N8O9S |

|---|---|

Molecular Weight |

1031.1 g/mol |

IUPAC Name |

N-[2-[2-[2-[2-[3-[2-[(2S)-1-[(2S)-2-cyclohexyl-2-[[(2S)-2-(methylamino)propanoyl]amino]acetyl]pyrrolidin-2-yl]-1,3-thiazole-4-carbonyl]phenoxy]ethoxy]ethoxy]ethoxy]ethyl]-3-[6-[4-(trifluoromethoxy)anilino]pyrimidin-4-yl]benzamide |

InChI |

InChI=1S/C52H61F3N8O9S/c1-34(56-2)48(65)62-46(35-9-4-3-5-10-35)51(67)63-21-8-15-44(63)50-61-43(32-73-50)47(64)37-12-7-14-41(30-37)71-28-27-70-26-25-69-24-23-68-22-20-57-49(66)38-13-6-11-36(29-38)42-31-45(59-33-58-42)60-39-16-18-40(19-17-39)72-52(53,54)55/h6-7,11-14,16-19,29-35,44,46,56H,3-5,8-10,15,20-28H2,1-2H3,(H,57,66)(H,62,65)(H,58,59,60)/t34-,44-,46-/m0/s1 |

InChI Key |

WDQUTOHXUGVTJQ-WUSNILEASA-N |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](C1CCCCC1)C(=O)N2CCC[C@H]2C3=NC(=CS3)C(=O)C4=CC(=CC=C4)OCCOCCOCCOCCNC(=O)C5=CC=CC(=C5)C6=CC(=NC=N6)NC7=CC=C(C=C7)OC(F)(F)F)NC |

Canonical SMILES |

CC(C(=O)NC(C1CCCCC1)C(=O)N2CCCC2C3=NC(=CS3)C(=O)C4=CC(=CC=C4)OCCOCCOCCOCCNC(=O)C5=CC=CC(=C5)C6=CC(=NC=N6)NC7=CC=C(C=C7)OC(F)(F)F)NC |

Origin of Product |

United States |

Foundational & Exploratory

The Mechanism of Action of Sniper(abl)-024: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the mechanism of action of Sniper(abl)-024, a novel protein degrader targeting the oncogenic BCR-ABL fusion protein. It includes a summary of its efficacy, detailed experimental protocols, and visualizations of its molecular pathway and experimental workflows.

Core Mechanism: Targeted Protein Degradation

This compound is a Specific and Non-genetic inhibitor of apoptosis protein [IAP]-dependent Protein Eraser (SNIPER), a class of molecules designed to induce the degradation of specific target proteins.[1] This technology is a subset of the broader category of Proteolysis Targeting Chimeras (PROTACs).

The molecular architecture of this compound consists of three key components:

-

A target-binding ligand: GNF5, an allosteric inhibitor that binds to the myristate pocket of the ABL kinase domain.[2][3]

-

An E3 ligase-recruiting ligand: A derivative of LCL161, which binds to the cellular inhibitor of apoptosis protein 1 (cIAP1) and the X-linked inhibitor of apoptosis protein (XIAP), both of which are E3 ubiquitin ligases.[4]

-

A chemical linker: This connects the GNF5 and LCL161 derivative moieties, enabling the formation of a ternary complex.

The fundamental mechanism of action of this compound is to hijack the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS). It acts as a molecular bridge, bringing the BCR-ABL protein into close proximity with the cIAP1/XIAP E3 ligases. This proximity facilitates the transfer of ubiquitin molecules from the E3 ligase to the BCR-ABL protein. The poly-ubiquitinated BCR-ABL is then recognized and degraded by the proteasome, leading to a reduction in the total levels of the oncogenic protein.

Quantitative Efficacy Data

The efficacy of this compound and related compounds is quantified by the DC50 value, which represents the concentration of the compound required to reduce the level of the target protein by 50%. The following table summarizes the DC50 values for a series of SNIPER(ABL) compounds, as determined in K562 chronic myelogenous leukemia (CML) cells.

| Compound ID | ABL Inhibitor | IAP Ligand | DC50 (µM) |

| This compound | GNF5 | LCL161 derivative | 5 |

| Sniper(abl)-013 | GNF5 | Bestatin | 20 |

| Sniper(abl)-044 | HG-7-85-01 | Bestatin | 10 |

| Sniper(abl)-050 | Imatinib | MV-1 | > 30 |

| Sniper(abl)-058 | Imatinib | LCL161 derivative | 10 |

| Sniper(abl)-039 | Dasatinib | LCL161 derivative | 0.01 |

Data sourced from Shibata N, et al. Cancer Sci. 2017.

Downstream Signaling Consequences

The degradation of the BCR-ABL protein by this compound leads to the inhibition of its downstream signaling pathways, which are crucial for the proliferation of CML cells. Key downstream targets of BCR-ABL include Signal Transducer and Activator of Transcription 5 (STAT5) and Crk-like protein (CrkL). The degradation of BCR-ABL results in a decrease in the phosphorylation of these downstream effectors, ultimately suppressing cancer cell growth.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the mechanism of action of this compound, based on the protocols described in Shibata N, et al. Cancer Science, 2017.

Cell Culture

-

Cell Lines: K562, KCL-22, and KU-812 (BCR-ABL positive CML cells); HL-60, MOLT-4, and Jurkat (BCR-ABL negative leukemia cells); SK-9 (T315I mutant BCR-ABL).

-

Media: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: Cells were maintained at 37°C in a humidified atmosphere of 5% CO2.

Western Blotting for Protein Degradation

This protocol outlines the workflow to assess the degradation of BCR-ABL and the phosphorylation status of its downstream targets.

-

Cell Treatment: K562 cells were incubated with varying concentrations of SNIPER(ABL) compounds or a vehicle control (DMSO) for 6 hours.

-

Lysis: After treatment, cells were collected, washed with PBS, and lysed in a buffer containing 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% Triton X-100, 1 mM EDTA, and a protease/phosphatase inhibitor cocktail.

-

Electrophoresis and Transfer: Cell lysates were subjected to SDS-PAGE and the separated proteins were transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Antibody Incubation: Membranes were blocked and then incubated with primary antibodies against ABL, phosphorylated STAT5, phosphorylated CrkL, and GAPDH (as a loading control).

-

Detection: After incubation with horseradish peroxidase (HRP)-conjugated secondary antibodies, the protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Cell Growth Inhibition Assay (WST-1 Assay)

-

Cell Seeding: Cells were seeded in 96-well plates.

-

Compound Addition: Various concentrations of SNIPER(ABL) compounds were added to the wells.

-

Incubation: The plates were incubated for 48 hours.

-

WST-1 Reagent: A WST-1 (Water Soluble Tetrazolium salt) reagent was added to each well and incubated for an additional 1-4 hours.

-

Absorbance Measurement: The absorbance at 450 nm was measured using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Ubiquitination Analysis

-

UPS Inhibition: To confirm the involvement of the ubiquitin-proteasome system, K562 cells were pre-treated with a ubiquitin-activating enzyme inhibitor (MLN7243) before the addition of the SNIPER compound.

-

IAP Knockdown: To identify the specific E3 ligases involved, cIAP1 and XIAP expression was downregulated using shRNA-mediated gene silencing prior to treatment with the SNIPER compound.

-

Analysis: The levels of BCR-ABL were then assessed by Western blotting as described above. A rescue of BCR-ABL degradation upon UPS inhibition or IAP knockdown confirms their role in the mechanism.

References

An In-depth Technical Guide to Sniper(abl)-024: Structure, Composition, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sniper(abl)-024 is a chimeric small molecule designed as a degrader of the oncogenic BCR-ABL fusion protein, a key driver in Chronic Myeloid Leukemia (CML). As a member of the SNIPER (Specific and Non-genetic IAP-dependent Protein Erasers) class of molecules, this compound functions by hijacking the cellular ubiquitin-proteasome system to induce the targeted degradation of BCR-ABL. This technical guide provides a comprehensive overview of the structure, composition, and mechanism of action of this compound, including its synthesis, key quantitative data, and the signaling pathways it perturbs. Detailed experimental protocols are provided to facilitate further research and development.

Structure and Composition

This compound is a heterobifunctional molecule comprising three key components: a ligand for the target protein (BCR-ABL), a ligand for an E3 ubiquitin ligase (IAP), and a chemical linker that connects the two.

-

Target Ligand: The BCR-ABL-binding moiety of this compound is GNF5, an allosteric inhibitor of the ABL kinase.

-

E3 Ligase Ligand: To recruit the ubiquitin machinery, this compound incorporates a derivative of LCL161, a ligand for the Inhibitor of Apoptosis Proteins (IAPs), which possess E3 ligase activity.

-

Linker: A flexible polyethylene glycol (PEG)-based linker connects the GNF5 and LCL161 derivative moieties, providing the necessary spatial orientation for the formation of a productive ternary complex between BCR-ABL and IAP.

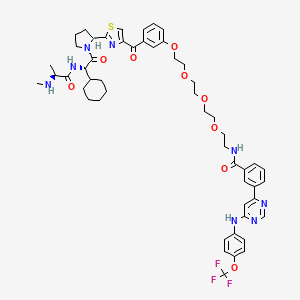

The complete chemical structure of this compound is presented below.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₅₂H₆₁F₃N₈O₈S |

| Molecular Weight | 1031.15 g/mol |

| CAS Number | 2222355-77-1 |

Mechanism of Action

This compound operates through the principles of targeted protein degradation. By simultaneously binding to both the BCR-ABL protein and an IAP E3 ligase, it induces the formation of a ternary complex. This proximity facilitates the transfer of ubiquitin from the E3 ligase to the BCR-ABL protein. The polyubiquitinated BCR-ABL is then recognized and degraded by the 26S proteasome, leading to a reduction in its cellular levels. This targeted degradation approach offers a distinct mechanism of action compared to traditional kinase inhibitors, which only block the enzymatic activity of the target protein.

Mechanism of Action of this compound.

Quantitative Data

The primary quantitative measure of this compound's efficacy is its half-maximal degradation concentration (DC50), which is the concentration of the compound required to degrade 50% of the target protein.

Table 2: In Vitro Efficacy of this compound

| Parameter | Cell Line | Value | Reference |

| DC50 | K562 | 5 µM | [1][2] |

Note: Detailed binding affinity data for this compound to BCR-ABL and IAPs are not publicly available. For reference, the related, more potent compound SNIPER(ABL)-39 (composed of dasatinib and an LCL161 derivative) exhibits the following binding affinities:

Table 3: Binding Affinities of SNIPER(ABL)-39 (for reference)

| Target | IC50 |

| ABL | 0.54 nM |

| cIAP1 | 10 nM |

| cIAP2 | 12 nM |

| XIAP | 50 nM |

Impact on BCR-ABL Signaling Pathway

The degradation of BCR-ABL by this compound leads to the downregulation of its downstream signaling pathways, which are critical for the survival and proliferation of CML cells. Key pathways affected include:

-

STAT5 Pathway: BCR-ABL constitutively activates STAT5, a transcription factor that promotes cell survival and proliferation.

-

PI3K/AKT/mTOR Pathway: This pathway is crucial for cell growth, survival, and metabolism.

-

CrkL Pathway: CrkL is a major substrate of BCR-ABL, and its phosphorylation is a hallmark of BCR-ABL activity.

BCR-ABL Signaling and Inhibition.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound involves the coupling of the GNF5 and LCL161 derivative moieties via a PEG linker. A generalized synthetic scheme is provided below. For a detailed, step-by-step protocol, please refer to the supplementary information of Shibata et al., 2017, Cancer Science.

Synthesis Workflow.

Cell Culture

-

Cell Line: K562 (human CML cell line)

-

Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.

Western Blotting for DC50 Determination

-

Cell Seeding: Seed K562 cells in 6-well plates at a density of 5 x 10⁵ cells/well.

-

Compound Treatment: Treat cells with increasing concentrations of this compound (e.g., 0.1, 0.5, 1, 5, 10, 25 µM) for 24 hours. Include a vehicle control (DMSO).

-

Cell Lysis: Harvest cells and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk in TBST.

-

Incubate with primary antibodies against ABL and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Wash and incubate with HRP-conjugated secondary antibodies.

-

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry and Analysis: Quantify band intensities using image analysis software. Normalize BCR-ABL levels to the loading control. Plot the percentage of remaining BCR-ABL against the log concentration of this compound and fit a dose-response curve to calculate the DC50 value.

Cell Viability Assay

-

Cell Seeding: Seed K562 cells in 96-well plates at a density of 1 x 10⁴ cells/well.

-

Compound Treatment: Treat cells with a range of concentrations of this compound for 72 hours.

-

Viability Assessment: Add a cell viability reagent (e.g., CellTiter-Glo®) and measure luminescence according to the manufacturer's protocol.

-

Data Analysis: Normalize the data to the vehicle-treated control and calculate IC50 values.

Conclusion

This compound is a valuable research tool for studying the targeted degradation of the BCR-ABL oncoprotein. Its well-defined trimodular structure allows for the systematic investigation of the SNIPER platform. While more potent analogs have been developed, the foundational data and methodologies associated with this compound provide a solid framework for the design and evaluation of novel protein degraders. Further studies are warranted to explore its full therapeutic potential and to elucidate the detailed structural and kinetic parameters of its ternary complex formation.

References

An In-depth Technical Guide to Sniper(abl)-024: A GNF-5 and LCL161 Derivative Conjugate for Targeted BCR-ABL Degradation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Sniper(abl)-024, a novel chimeric molecule designed for the targeted degradation of the oncoprotein BCR-ABL, a key driver in Chronic Myeloid Leukemia (CML). This compound is a Specific and Non-genetic IAP-dependent Protein Eraser (SNIPER), a class of molecules that induce the degradation of target proteins through the ubiquitin-proteasome system. This is achieved by conjugating a BCR-ABL inhibitor, GNF-5, with a derivative of the Inhibitor of Apoptosis Protein (IAP) antagonist, LCL161. This document details the quantitative data, experimental protocols, and underlying signaling pathways related to this compound and its constituent components.

Core Components and Mechanism of Action

This compound is a heterobifunctional molecule that brings together the BCR-ABL protein and an E3 ubiquitin ligase, specifically cellular Inhibitor of Apoptosis Protein 1 (cIAP1) and X-linked Inhibitor of Apoptosis Protein (XIAP). This induced proximity facilitates the ubiquitination of BCR-ABL, marking it for degradation by the proteasome.

-

GNF-5: A selective, non-ATP competitive allosteric inhibitor of Bcr-Abl. It binds to the myristate-binding site of the ABL kinase domain.

-

LCL161: A potent IAP antagonist that mimics the endogenous IAP inhibitor, SMAC (Second Mitochondria-derived Activator of Caspases). It binds to the BIR domains of IAPs, leading to the degradation of cIAPs and the release of caspases from XIAP-mediated inhibition. The derivative of LCL161 used in this compound is designed to effectively recruit IAPs to the target protein. The use of a high-affinity IAP ligand like an LCL161 derivative is crucial for the development of potent SNIPER molecules.

The conjugation of GNF-5 and the LCL161 derivative via a linker creates this compound, which acts as a molecular bridge to induce the degradation of BCR-ABL.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and its individual components.

| Compound | Target(s) | Assay Type | Cell Line(s) | Value | Reference(s) |

| This compound | BCR-ABL | Protein Degradation | K562 | DC50: 5 µM | [1][2][3][4][5] |

| GNF-5 | Bcr-Abl (wild-type) | Kinase Inhibition | - | IC50: 220 nM | |

| Bcr-Abl (T315I mutant) | Kinase Inhibition | - | - | ||

| LCL161 | XIAP | Inhibition | HEK293 | IC50: 35 nM | |

| cIAP1 | Inhibition | MDA-MB-231 | IC50: 0.4 nM | ||

| Hep3B | Anti-proliferative | Hep3B | IC50: 10.23 µM | ||

| PLC5 | Anti-proliferative | PLC5 | IC50: 19.19 µM |

Table 1: Potency and Efficacy of this compound and its Components.

Signaling Pathways

The mechanism of action of this compound involves the modulation of two critical signaling pathways: the BCR-ABL signaling pathway and the IAP-mediated apoptosis pathway.

BCR-ABL Signaling Pathway

The constitutively active BCR-ABL tyrosine kinase drives the proliferation and survival of CML cells through the activation of multiple downstream signaling pathways, including the Ras/MAPK, PI3K/Akt, and JAK/STAT pathways. GNF-5, as an allosteric inhibitor, modulates the kinase activity of BCR-ABL, while this compound induces its complete degradation, thereby shutting down all downstream signaling.

Caption: The BCR-ABL signaling cascade and points of intervention by GNF-5 and this compound.

IAP-Mediated Apoptosis Pathway and SNIPER Mechanism

IAPs, such as XIAP and cIAP1/2, are key regulators of apoptosis, primarily by inhibiting caspases. LCL161 and its derivatives mimic SMAC, an endogenous IAP antagonist, thereby promoting apoptosis. This compound hijacks this system by recruiting cIAP1/XIAP to BCR-ABL, leading to its ubiquitination and proteasomal degradation.

Caption: IAP-mediated apoptosis pathway and the mechanism of BCR-ABL degradation by this compound.

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and the key experiments for its characterization.

Synthesis of this compound

The synthesis of this compound involves the conjugation of GNF-5 and a derivative of LCL161 through a polyethylene glycol (PEG) linker. The following is a generalized step-by-step protocol based on the published synthesis scheme.

Materials:

-

GNF-5 carboxylic acid derivative

-

LCL161 amine derivative

-

PEG linker with appropriate functional groups (e.g., amine and carboxylic acid)

-

Coupling reagents (e.g., HATU, HOBt)

-

Bases (e.g., DIPEA)

-

Solvents (e.g., DMF, DCM)

-

Purification materials (e.g., silica gel for chromatography, HPLC system)

Procedure:

-

Activation of GNF-5 Carboxylic Acid: Dissolve the GNF-5 carboxylic acid derivative in an anhydrous aprotic solvent such as DMF. Add a coupling reagent (e.g., HATU) and a base (e.g., DIPEA) and stir at room temperature to activate the carboxylic acid.

-

Coupling with PEG Linker: To the activated GNF-5, add the amine-functionalized PEG linker. Allow the reaction to proceed at room temperature until completion, monitoring by TLC or LC-MS.

-

Purification of GNF-5-Linker Conjugate: Upon completion, quench the reaction and purify the GNF-5-linker conjugate using column chromatography or preparative HPLC.

-

Activation of GNF-5-Linker Carboxylic Acid: If the PEG linker has a terminal carboxylic acid, activate it using a similar procedure as in step 1.

-

Coupling with LCL161 Amine Derivative: Add the LCL161 amine derivative to the activated GNF-5-linker conjugate. Allow the reaction to proceed to completion.

-

Final Purification: Purify the final product, this compound, using preparative HPLC to obtain a high-purity compound.

-

Characterization: Confirm the identity and purity of this compound using analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Determination of DC50 for this compound

This protocol outlines the determination of the half-maximal degradation concentration (DC50) of this compound in K562 cells.

Materials:

-

K562 cells

-

RPMI-1640 medium supplemented with 10% FBS and 1% penicillin/streptomycin

-

This compound stock solution in DMSO

-

96-well cell culture plates

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-BCR (or anti-Abl) and anti-GAPDH (or anti-β-actin)

-

HRP-conjugated secondary antibody

-

ECL Western blotting substrate

-

Chemiluminescence imaging system

-

Image analysis software (e.g., ImageJ)

Procedure:

-

Cell Seeding: Seed K562 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Treat the cells with a range of concentrations of this compound (e.g., from 0.01 µM to 100 µM) and a vehicle control (DMSO) for a specified time (e.g., 24 hours).

-

Cell Lysis: After incubation, harvest the cells and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Western Blotting:

-

Load equal amounts of protein (e.g., 20 µg) from each sample onto an SDS-PAGE gel.

-

Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against BCR-ABL and a loading control (GAPDH or β-actin) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and develop the blot using an ECL substrate.

-

-

Data Analysis:

-

Capture the chemiluminescent signal using an imaging system.

-

Quantify the band intensities for BCR-ABL and the loading control using image analysis software.

-

Normalize the BCR-ABL band intensity to the loading control for each sample.

-

Calculate the percentage of BCR-ABL remaining relative to the vehicle control.

-

Plot the percentage of remaining BCR-ABL against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the DC50 value.

-

In Vitro Kinase Assay for GNF-5 (IC50 Determination)

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of GNF-5 against Bcr-Abl kinase.

Materials:

-

Recombinant Bcr-Abl kinase

-

Abl kinase substrate peptide (e.g., EAIYAAPFAKKK)

-

ATP

-

Kinase reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

-

GNF-5 stock solution in DMSO

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

96-well plates

-

Plate reader capable of luminescence detection

Procedure:

-

Prepare Reagents: Prepare serial dilutions of GNF-5 in kinase reaction buffer. Prepare a solution of Bcr-Abl kinase and substrate peptide in kinase reaction buffer. Prepare an ATP solution in kinase reaction buffer.

-

Kinase Reaction: In a 96-well plate, add the GNF-5 dilutions, the Bcr-Abl kinase/substrate solution, and initiate the reaction by adding the ATP solution. Include controls for no inhibitor and no enzyme.

-

Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

ADP Detection: Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This involves adding ADP-Glo™ Reagent to deplete unused ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Data Analysis: Measure the luminescence using a plate reader. Calculate the percentage of kinase inhibition for each GNF-5 concentration relative to the no-inhibitor control. Plot the percentage of inhibition against the logarithm of the GNF-5 concentration and fit the data to a dose-response curve to determine the IC50 value.

In Vitro IAP Binding Assay for LCL161 (IC50 Determination)

This protocol outlines a method to determine the IC50 of LCL161 for IAP proteins (e.g., XIAP, cIAP1).

Materials:

-

Recombinant human XIAP or cIAP1 BIR3 domain

-

Fluorescently labeled SMAC-derived peptide (e.g., AVPI)

-

Assay buffer (e.g., 50 mM Tris pH 7.5, 100 mM NaCl, 0.05% Pluronic F-127)

-

LCL161 stock solution in DMSO

-

384-well plates

-

Fluorescence polarization plate reader

Procedure:

-

Prepare Reagents: Prepare serial dilutions of LCL161 in assay buffer. Prepare a solution of the IAP protein and the fluorescently labeled SMAC peptide in assay buffer.

-

Binding Reaction: In a 384-well plate, add the LCL161 dilutions and the IAP/fluorescent peptide solution. Include controls for no inhibitor (maximum polarization) and no IAP protein (minimum polarization).

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow the binding to reach equilibrium.

-

Fluorescence Polarization Measurement: Measure the fluorescence polarization of each well using a plate reader.

-

Data Analysis: Calculate the percentage of inhibition of binding for each LCL161 concentration. Plot the percentage of inhibition against the logarithm of the LCL161 concentration and fit the data to a dose-response curve to determine the IC50 value.

In Vivo Ubiquitination Assay

This protocol is designed to demonstrate that this compound induces the ubiquitination of BCR-ABL in cells.

Materials:

-

K562 cells

-

This compound

-

Proteasome inhibitor (e.g., MG132)

-

Lysis buffer containing deubiquitinase inhibitors (e.g., NEM)

-

Anti-BCR-ABL antibody

-

Protein A/G agarose beads

-

Anti-ubiquitin antibody

-

Western blotting reagents as described in section 4.2.

Procedure:

-

Cell Treatment: Treat K562 cells with this compound and a vehicle control. A co-treatment with a proteasome inhibitor (MG132) is recommended to allow for the accumulation of ubiquitinated proteins.

-

Cell Lysis: Lyse the cells under denaturing conditions to preserve ubiquitin linkages.

-

Immunoprecipitation: Immunoprecipitate BCR-ABL from the cell lysates using an anti-BCR-ABL antibody and Protein A/G agarose beads.

-

Western Blotting: Elute the immunoprecipitated proteins and separate them by SDS-PAGE. Perform a Western blot and probe the membrane with an anti-ubiquitin antibody to detect ubiquitinated BCR-ABL. A smear or ladder of high molecular weight bands will indicate polyubiquitination.

Experimental and Logical Workflows

The following diagram illustrates the general workflow for the development and evaluation of this compound.

Caption: A flowchart depicting the key stages in the synthesis and preclinical evaluation of this compound.

This technical guide provides a foundational understanding of this compound, its mechanism of action, and the experimental approaches for its study. For further details, researchers are encouraged to consult the cited literature.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Development of protein degradation inducers of oncogenic BCR‐ABL protein by conjugation of ABL kinase inhibitors and IAP ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. adooq.com [adooq.com]

In Vitro Efficacy of Sniper(abl)-024 in CML Cell Lines: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the in vitro efficacy of Sniper(abl)-024, a novel PROTAC (Proteolysis Targeting Chimera) designed to target the BCR-ABL oncoprotein for degradation in Chronic Myeloid Leukemia (CML). This compound represents a promising therapeutic strategy by leveraging the ubiquitin-proteasome system to eliminate the key driver of CML.

Core Concept and Mechanism of Action

This compound is a heterobifunctional molecule that links the ABL kinase inhibitor GNF-5 to a derivative of the IAP (Inhibitor of Apoptosis Protein) ligand LCL161. This unique structure allows this compound to simultaneously bind to the BCR-ABL protein and an E3 ubiquitin ligase, specifically IAPs. This proximity induces the ubiquitination of BCR-ABL, marking it for degradation by the proteasome. This targeted protein degradation offers a distinct advantage over simple kinase inhibition by removing the entire oncoprotein, potentially mitigating resistance mechanisms associated with kinase domain mutations.

Quantitative Efficacy Data

The primary measure of efficacy for a PROTAC is its ability to induce the degradation of the target protein, quantified by the DC50 value (the concentration required to degrade 50% of the target protein). The effect on cell viability is typically assessed by the IC50 value (the concentration required to inhibit 50% of cell proliferation).

Protein Degradation

In the Philadelphia chromosome-positive (Ph+) CML cell line K562, this compound induces the degradation of the BCR-ABL protein.

| Compound | Cell Line | DC50 (BCR-ABL Degradation) | Reference |

| This compound | K562 | 5 µM | [1] |

Note: Further quantitative data on the anti-proliferative effects (IC50) of this compound in a broader range of CML cell lines is not extensively available in the public domain. The primary literature focuses on the more potent analog, SNIPER(ABL)-39.

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the in vitro efficacy of this compound and related compounds.

Cell Culture

-

Cell Line: K562 (human CML blast crisis, Ph+) cells.

-

Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

Western Blotting for BCR-ABL Degradation

This protocol is used to qualitatively and quantitatively assess the degradation of the BCR-ABL protein following treatment with this compound.

Workflow Diagram:

Caption: Western Blotting Workflow for BCR-ABL Degradation.

Detailed Steps:

-

Cell Treatment: K562 cells are seeded in appropriate culture plates and allowed to adhere overnight. The cells are then treated with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).

-

Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the cell lysates is determined using a BCA protein assay kit.

-

SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with a primary antibody specific for BCR-ABL. An antibody against a housekeeping protein (e.g., GAPDH or β-actin) is used as a loading control.

-

Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged. Band intensities are quantified using densitometry software.

Cell Viability Assay (WST-8 Assay)

This colorimetric assay is used to determine the effect of this compound on the proliferation and viability of CML cells.

Workflow Diagram:

Caption: Cell Viability Assay (WST-8) Workflow.

Detailed Steps:

-

Cell Seeding: CML cells (e.g., K562) are seeded into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and incubated overnight.

-

Compound Treatment: The cells are treated with a serial dilution of this compound. A vehicle control group is also included.

-

Incubation: The plate is incubated for a period of 48 to 72 hours at 37°C.

-

WST-8 Addition: Following the incubation period, WST-8 reagent is added to each well.

-

Final Incubation and Measurement: The plate is incubated for an additional 1 to 4 hours, allowing viable cells to convert the WST-8 reagent into a colored formazan product. The absorbance is then measured at 450 nm using a microplate reader.

-

Data Analysis: The cell viability is calculated as a percentage of the vehicle-treated control. The IC50 value is determined by plotting the cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

Signaling Pathway Analysis

The degradation of BCR-ABL by this compound is expected to lead to the downregulation of its downstream signaling pathways, which are critical for the proliferation and survival of CML cells. Key downstream effectors include STAT5 and CrkL. The phosphorylation status of these proteins can be assessed by western blotting using phospho-specific antibodies.

Signaling Pathway Diagram:

Caption: this compound Mechanism and Impact on BCR-ABL Signaling.

Experimental Approach:

To investigate the effect of this compound on downstream signaling, K562 cells would be treated with the compound for a defined period. Cell lysates would then be subjected to western blotting as described above, using primary antibodies specific for phosphorylated STAT5 (p-STAT5) and phosphorylated CrkL (p-CrkL). A decrease in the levels of p-STAT5 and p-CrkL following treatment with this compound would indicate successful inhibition of the BCR-ABL signaling pathway.

Conclusion

This compound demonstrates the potential of targeted protein degradation as a therapeutic strategy for CML. Its ability to induce the degradation of the BCR-ABL oncoprotein in vitro provides a strong rationale for further investigation. Future studies should aim to establish a more comprehensive profile of its anti-proliferative activity across a panel of CML cell lines, including those with TKI resistance mutations, and to further elucidate its impact on downstream signaling pathways. This detailed in vitro characterization will be crucial for the continued development of this and other next-generation CML therapies.

References

In-Depth Technical Guide: Potency and Mechanism of Sniper(abl)-024

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the DC50 value, potency, and mechanism of action of Sniper(abl)-024, a Specific and Non-genetic inhibitor of apoptosis protein [IAP]-dependent Protein Eraser (SNIPER). The information is tailored for professionals in the fields of oncology, drug discovery, and molecular biology.

Core Concepts: Introduction to this compound

This compound is a heterobifunctional small molecule designed to induce the targeted degradation of the BCR-ABL fusion protein, a key oncogenic driver in Chronic Myeloid Leukemia (CML). It achieves this by hijacking the ubiquitin-proteasome system. The molecule consists of three key components:

-

A ligand for the target protein: It incorporates GNF5, an allosteric inhibitor that binds to the myristate pocket of the ABL kinase domain of BCR-ABL.

-

A ligand for an E3 ubiquitin ligase: It features a derivative of LCL161, which binds to the Inhibitor of Apoptosis Proteins (IAPs), a family of E3 ubiquitin ligases.

-

A linker: A chemical linker connects the two ligands, enabling the formation of a ternary complex between BCR-ABL and an IAP E3 ligase.

Quantitative Potency of this compound

The primary measure of potency for a protein degrader is its DC50 value, which represents the concentration of the compound required to degrade 50% of the target protein.

| Parameter | Value | Cell Line | Description |

| DC50 | 5 µM | K562 (Human CML cell line) | Concentration of this compound required to induce 50% degradation of the BCR-ABL protein.[1][2][3][4][5] |

Mechanism of Action: Targeted Protein Degradation

This compound induces the degradation of BCR-ABL through the following steps, which are initiated by the formation of a ternary complex.

-

Ternary Complex Formation: this compound simultaneously binds to the BCR-ABL protein and an IAP E3 ligase (such as cIAP1 or XIAP), bringing them into close proximity.

-

Ubiquitination: The recruited IAP E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the BCR-ABL protein. This results in the formation of a polyubiquitin chain.

-

Proteasomal Recognition and Degradation: The polyubiquitinated BCR-ABL protein is recognized by the 26S proteasome. The proteasome unfolds and degrades the target protein into smaller peptides, effectively eliminating it from the cell.

-

Recycling: this compound is then released and can bind to another BCR-ABL protein and IAP E3 ligase, acting catalytically to induce further degradation.

References

Preliminary Research Applications of Sniper(abl)-024: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sniper(abl)-024 is a novel heterobifunctional molecule designed for targeted protein degradation. As a Specific and Non-genetic IAP-dependent Protein Eraser (SNIPER), it represents a promising therapeutic strategy for cancers driven by the BCR-ABL oncoprotein, such as Chronic Myelogenous Leukemia (CML). This document provides a comprehensive overview of the preliminary research applications of this compound, detailing its mechanism of action, experimental protocols, and key preclinical findings.

Introduction

The BCR-ABL fusion protein, a constitutively active tyrosine kinase, is the primary driver of Chronic Myelogenous Leukemia (CML). While tyrosine kinase inhibitors (TKIs) have revolutionized CML treatment, challenges such as drug resistance and off-target effects persist. Targeted protein degradation offers an alternative therapeutic modality. This compound is a proteolysis-targeting chimera (PROTAC) that specifically targets the BCR-ABL protein for degradation.[1] It is composed of three key components: a ligand that binds to the ABL kinase (GNF5), a ligand for an E3 ubiquitin ligase (a derivative of LCL161 which binds to Inhibitor of Apoptosis Proteins or IAPs), and a linker connecting the two.[2][3][4][5] This design allows this compound to recruit the cellular ubiquitin-proteasome system to the BCR-ABL protein, leading to its ubiquitination and subsequent degradation.

Mechanism of Action

This compound functions by hijacking the cell's natural protein disposal machinery. The GNF5 moiety of this compound binds to the myristoyl pocket of the ABL kinase domain of the BCR-ABL protein. Simultaneously, the LCL161 derivative portion binds to an Inhibitor of Apoptosis Protein (IAP), which functions as an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin molecules from the E3 ligase to the BCR-ABL protein. The polyubiquitinated BCR-ABL is then recognized and degraded by the 26S proteasome. This catalytic process allows a single molecule of this compound to induce the degradation of multiple BCR-ABL protein molecules.

Quantitative Preclinical Data

The primary measure of a degrader's potency is its half-maximal degradation concentration (DC50). For this compound, the reported DC50 for BCR-ABL protein reduction is 5µM.

| Compound | Target Protein | DC50 | Cell Line | Reference |

| This compound | BCR-ABL | 5 µM | Not Specified |

Key Experimental Protocols

The following are generalized protocols based on standard methodologies for evaluating PROTAC molecules. For specific details, consulting the primary literature is recommended.

Cell Culture

K562 cells, a human immortalized myelogenous leukemia cell line that is positive for the BCR-ABL fusion gene, are commonly used for in vitro studies. Cells are typically cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

Western Blotting for Protein Degradation

This protocol is used to quantify the reduction in BCR-ABL protein levels following treatment with this compound.

Workflow:

Methodology:

-

Cell Treatment: Seed K562 cells in 6-well plates. After 24 hours, treat the cells with increasing concentrations of this compound or a vehicle control (e.g., DMSO).

-

Cell Lysis: After the desired incubation time (e.g., 24 hours), wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against ABL and a loading control (e.g., GAPDH or β-actin) overnight at 4°C. After washing, incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the BCR-ABL protein levels to the loading control.

Cell Viability Assay

This assay determines the effect of this compound on the proliferation of BCR-ABL-positive cells.

Methodology:

-

Cell Seeding: Seed K562 cells in a 96-well plate.

-

Compound Treatment: Treat the cells with a serial dilution of this compound.

-

Incubation: Incubate the plate for a specified period (e.g., 72 hours).

-

Viability Assessment: Add a viability reagent such as CellTiter-Glo® (Promega) or MTT to each well and measure the signal (luminescence or absorbance) according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of viable cells relative to the vehicle-treated control and determine the half-maximal inhibitory concentration (IC50).

Downstream Signaling Pathway Analysis

Degradation of BCR-ABL by this compound is expected to inhibit its downstream signaling pathways, which are crucial for CML cell proliferation and survival. Key downstream targets include STAT5 and CrkL. The phosphorylation status of these proteins can be assessed by Western blotting using phospho-specific antibodies.

Conclusion and Future Directions

This compound is a valuable research tool for studying the effects of BCR-ABL protein degradation. The preliminary data demonstrates its ability to induce the degradation of its target protein. Further research is warranted to optimize its potency, selectivity, and pharmacokinetic properties. In vivo studies in animal models of CML will be crucial to assess its therapeutic potential. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the biological activities of this compound and other targeted protein degraders.

References

- 1. Development of protein degradation inducers of oncogenic BCR‐ABL protein by conjugation of ABL kinase inhibitors and IAP ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. adooq.com [adooq.com]

Methodological & Application

Application Notes and Protocols: Sniper(abl)-024 for K562 Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sniper(abl)-024 is a Specific and Nongenetic IAP-dependent Protein Eraser (SNIPER), a class of Proteolysis Targeting Chimeras (PROTACs). It is designed to induce the degradation of the oncogenic BCR-ABL fusion protein, a hallmark of Chronic Myeloid Leukemia (CML). This compound is composed of GNF-5, an allosteric inhibitor of the ABL kinase, linked to a derivative of LCL161, a ligand for Inhibitor of Apoptosis Proteins (IAPs).[1][2] This bifunctional molecule brings the BCR-ABL protein into proximity with IAP E3 ubiquitin ligases, leading to the ubiquitination and subsequent proteasomal degradation of BCR-ABL.[3][4][5] These application notes provide detailed protocols for studying the effects of this compound in the K562 human CML cell line, which endogenously expresses the BCR-ABL protein.

Mechanism of Action

This compound operates by hijacking the ubiquitin-proteasome system (UPS) to selectively degrade the BCR-ABL protein. The GNF-5 moiety binds to the myristoyl pocket of the ABL kinase domain, while the LCL161 derivative recruits IAP E3 ligases, such as cIAP1 and XIAP. This ternary complex formation facilitates the transfer of ubiquitin from the E3 ligase to the BCR-ABL protein. The polyubiquitinated BCR-ABL is then recognized and degraded by the 26S proteasome. The degradation of BCR-ABL leads to the inhibition of downstream signaling pathways, such as STAT5 and CrkL, which are crucial for the proliferation and survival of CML cells.

Data Presentation

Quantitative Analysis of this compound Activity in K562 Cells

| Parameter | Value | Cell Line | Reference |

| DC₅₀ (BCR-ABL Degradation) | 5 µM | K562 | |

| Incubation Time for Degradation | 6 hours | K562 |

Note: The DC₅₀ value represents the concentration of this compound required to degrade 50% of the BCR-ABL protein. The 6-hour time point is a common initial time point for assessing degradation for SNIPER(ABL) compounds.

Experimental Protocols

K562 Cell Culture

Materials:

-

K562 cells (ATCC® CCL-243™)

-

RPMI-1640 Medium (e.g., Gibco™)

-

Fetal Bovine Serum (FBS), heat-inactivated

-

Penicillin-Streptomycin (10,000 U/mL)

-

Humidified incubator (37°C, 5% CO₂)

-

Sterile culture flasks and plates

Protocol:

-

Culture K562 cells in RPMI-1640 medium supplemented with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin.

-

Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

-

Passage the cells every 2-3 days to maintain a cell density between 1 x 10⁵ and 1 x 10⁶ cells/mL.

-

Prior to experimentation, ensure the cells are in the logarithmic growth phase and exhibit >95% viability.

BCR-ABL Degradation Assay

Objective: To determine the concentration-dependent degradation of BCR-ABL protein by this compound in K562 cells.

Materials:

-

Cultured K562 cells

-

This compound (stock solution in DMSO)

-

Complete culture medium

-

6-well plates

-

Phosphate-buffered saline (PBS), ice-cold

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-ABL, anti-GAPDH (or β-actin/β-tubulin as a loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Protocol:

-

Seed K562 cells in 6-well plates at a density of 5 x 10⁵ cells/well in 2 mL of complete culture medium and incubate overnight.

-

Prepare serial dilutions of this compound in complete culture medium. A suggested concentration range based on the DC₅₀ is 0.1, 0.5, 1, 5, 10, and 25 µM. Include a vehicle control (DMSO).

-

Treat the cells with the different concentrations of this compound or vehicle control and incubate for 6 hours.

-

After incubation, collect the cells by centrifugation and wash once with ice-cold PBS.

-

Lyse the cell pellet with RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Normalize the protein concentrations and prepare samples for SDS-PAGE.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against ABL and a loading control overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize the BCR-ABL signal to the loading control to determine the percentage of degradation relative to the vehicle control.

Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

Objective: To assess the effect of this compound on the viability and proliferation of K562 cells.

Materials:

-

Cultured K562 cells

-

This compound (stock solution in DMSO)

-

Complete culture medium

-

96-well plates

-

MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Plate reader (absorbance or luminescence)

Protocol:

-

Seed K562 cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Treat the cells with various concentrations of this compound or a vehicle control.

-

Incubate the plate for 48-72 hours.

-

For an MTT assay, add MTT reagent to each well and incubate for 2-4 hours. Then, add solubilization solution and read the absorbance.

-

For a CellTiter-Glo® assay, follow the manufacturer's instructions to measure the luminescent signal.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Visualizations

Caption: Mechanism of Action for this compound.

Caption: Experimental Workflow for Evaluating this compound.

Caption: BCR-ABL Signaling Inhibition by this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. adooq.com [adooq.com]

- 3. Development of protein degradation inducers of oncogenic BCR‐ABL protein by conjugation of ABL kinase inhibitors and IAP ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Regulatory Molecules and Corresponding Processes of BCR-ABL Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Cell-Based Assay Design for Sniper(abl)-024

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sniper(abl)-024 is a novel heterobifunctional molecule designed for targeted protein degradation. It belongs to the class of Specific and Non-genetic IAP-dependent Protein Erasers (SNIPERs), a type of Proteolysis Targeting Chimera (PROTAC). This compound is engineered to specifically induce the degradation of the oncogenic BCR-ABL fusion protein, a constitutively active tyrosine kinase that is the primary driver of Chronic Myeleloid Leukemia (CML).[1][2][3][4][5] This molecule consists of an ABL kinase inhibitor (GNF5) linked to a ligand for the Inhibitor of Apoptosis Proteins (IAPs), which function as E3 ubiquitin ligases. By simultaneously binding to BCR-ABL and an IAP, this compound facilitates the ubiquitination of BCR-ABL, marking it for degradation by the 26S proteasome. This approach offers a distinct mechanism of action compared to traditional kinase inhibitors, which only block the enzymatic activity of their targets. These application notes provide a comprehensive guide to designing and performing key cell-based assays to characterize the activity of this compound.

Mechanism of Action of this compound

The fundamental principle behind this compound is to hijack the cell's own ubiquitin-proteasome system to eliminate the BCR-ABL oncoprotein. The molecule acts as a molecular bridge, bringing the target protein (BCR-ABL) and an E3 ubiquitin ligase (IAP) into close proximity. This induced proximity facilitates the transfer of ubiquitin molecules to the BCR-ABL protein. Poly-ubiquitinated proteins are then recognized and degraded by the proteasome.

BCR-ABL Signaling Pathway

BCR-ABL is a constitutively active tyrosine kinase that drives CML by activating multiple downstream signaling pathways crucial for cell proliferation, survival, and inhibition of apoptosis. Understanding these pathways is essential for designing assays to assess the functional consequences of BCR-ABL degradation.

Experimental Workflow for Characterizing this compound

A systematic approach is recommended to fully characterize the cellular activity of this compound. The following workflow outlines the key experiments, from initial confirmation of target degradation to the assessment of downstream functional effects.

Data Presentation

Table 1: In Vitro Activity of this compound in K562 Cells

| Parameter | Value | Assay |

| DC50 (BCR-ABL Degradation) | 5 µM | Western Blot |

| Dmax (BCR-ABL Degradation) | >90% (at 10 µM, 24h) | Western Blot |

| IC50 (Cell Viability) | ~1-5 µM (estimated) | MTT/CCK-8 Assay |

| Apoptosis Induction | Concentration-dependent increase | Annexin V/PI Staining |

Experimental Protocols

Protocol 1: Western Blotting for BCR-ABL Degradation

Objective: To determine the extent of this compound-induced degradation of the BCR-ABL protein in a relevant cell line (e.g., K562).

Materials:

-

K562 cells (human CML cell line expressing BCR-ABL)

-

RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

-

This compound

-

DMSO (vehicle control)

-

Proteasome inhibitor (e.g., MG132)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Primary antibodies: anti-BCR-ABL, anti-phospho-STAT5, anti-phospho-CrkL, and a loading control (e.g., anti-GAPDH or anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Cell Culture and Treatment:

-

Culture K562 cells in RPMI-1640 medium at 37°C in a humidified atmosphere with 5% CO₂.

-

Seed K562 cells at a density of 1 x 10⁶ cells/mL in 6-well plates.

-

Treat cells with increasing concentrations of this compound (e.g., 0.1, 1, 5, 10 µM) or DMSO for various time points (e.g., 6, 12, 24 hours). To confirm proteasome-dependent degradation, pre-treat cells with MG132 (10 µM) for 1 hour before adding this compound.

-

-

Cell Lysis:

-

Harvest cells by centrifugation and wash once with ice-cold PBS.

-

Lyse the cell pellet with ice-cold lysis buffer containing protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes, with vortexing every 10 minutes.

-

Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification and Sample Preparation:

-

Determine the protein concentration of each lysate using a BCA assay.

-

Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5-10 minutes.

-

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-BCR-ABL, 1:1000 dilution) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the BCR-ABL band intensity to the loading control.

-

Calculate the percentage of BCR-ABL degradation relative to the vehicle-treated control.

-

Protocol 2: Cell Viability Assay (MTT/CCK-8)

Objective: To assess the effect of this compound on the viability and proliferation of CML cells.

Materials:

-

K562 cells

-

RPMI-1640 medium

-

This compound

-

DMSO

-

96-well plates

-

MTT or CCK-8 reagent

-

Solubilization solution (for MTT)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed K562 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.

-

Incubate for 24 hours to allow cells to acclimate.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in culture medium.

-

Add the compound dilutions to the respective wells. Include a vehicle control (DMSO).

-

Incubate the plate for 48-72 hours.

-

-

MTT/CCK-8 Assay:

-

For MTT: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours at 37°C. Add 100 µL of solubilization solution and incubate overnight at 37°C.

-

For CCK-8: Add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours at 37°C.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at the appropriate wavelength (570 nm for MTT, 450 nm for CCK-8) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control.

-

Plot the cell viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

-

Protocol 3: Apoptosis Assay (Annexin V / Propidium Iodide Staining)

Objective: To determine if the reduction in cell viability caused by this compound is due to the induction of apoptosis.

Materials:

-

K562 cells

-

This compound

-

DMSO

-

Annexin V-FITC/PI Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Cell Treatment:

-

Seed K562 cells in 6-well plates and treat with this compound at concentrations around the IC₅₀ value for 24-48 hours. Include a vehicle control.

-

-

Cell Staining:

-

Harvest the cells (including any floating cells) and wash with cold PBS.

-

Resuspend the cells in 1X binding buffer provided in the kit.

-

Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol.

-

Incubate in the dark for 15 minutes at room temperature.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.

-

-

Data Analysis:

-

Quantify the percentage of cells in each quadrant.

-

Compare the percentage of apoptotic cells in the treated samples to the control.

-

Protocol 4: Immunoprecipitation for Ubiquitination of BCR-ABL

Objective: To confirm that this compound induces the ubiquitination of BCR-ABL.

Materials:

-

K562 cells

-

This compound

-

DMSO

-

MG132

-

Lysis buffer with protease inhibitors and deubiquitinase inhibitors (e.g., N-ethylmaleimide)

-

Anti-BCR-ABL antibody

-

Protein A/G agarose or magnetic beads

-

Anti-ubiquitin antibody

Procedure:

-

Cell Treatment and Lysis:

-

Treat K562 cells with this compound and MG132 as described in the Western blot protocol.

-

Lyse the cells in a buffer containing deubiquitinase inhibitors.

-

-

Immunoprecipitation:

-

Pre-clear the cell lysates by incubating with protein A/G beads.

-

Incubate the pre-cleared lysates with an anti-BCR-ABL antibody overnight at 4°C with gentle rotation.

-

Add protein A/G beads to capture the antibody-antigen complexes and incubate for 2-4 hours at 4°C.

-

Wash the beads several times with lysis buffer to remove non-specific binding.

-

-

Elution and Western Blotting:

-

Elute the immunoprecipitated proteins from the beads by boiling in Laemmli sample buffer.

-

Perform SDS-PAGE and Western blotting as described previously.

-

Probe the membrane with an anti-ubiquitin antibody to detect ubiquitinated BCR-ABL. The membrane can then be stripped and re-probed with an anti-BCR-ABL antibody to confirm the presence of the immunoprecipitated protein.

-

Troubleshooting and Considerations

-

Solubility of this compound: Ensure that the compound is fully dissolved in DMSO and then diluted in culture medium to avoid precipitation.

-

Antibody Specificity: Use well-validated antibodies for all Western blotting and immunoprecipitation experiments.

-

Loading Controls: Always include a reliable loading control in Western blot experiments to ensure equal protein loading.

-

Controls: Include appropriate controls in all assays, including vehicle-only controls and, where applicable, a known inhibitor of the pathway as a positive control. For PROTAC experiments, an inactive epimer or a molecule lacking the E3 ligase ligand can serve as a negative control.

-

Cell Health: Ensure that cells are healthy and in the logarithmic growth phase before starting any experiment.

References

- 1. BCR-ABL Monoclonal Antibody (7C6) (MA1-153) [thermofisher.com]

- 2. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]

- 3. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 4. Assay: Protac activity at CRBN/BCR-ABL in human K562 cells assessed as reduction in BCR-ABL protein levels at 100 nM incubated for 36 hrs by Western ... - ChEMBL [ebi.ac.uk]

- 5. neb.com [neb.com]

Application Note: Western Blot Protocol for Measuring BCR-ABL Degradation by Sniper(abl)-024

Audience: Researchers, scientists, and drug development professionals.

Introduction

Chronic Myeloid Leukemia (CML) is a hematological malignancy characterized by the Philadelphia chromosome, which results in the expression of the oncogenic BCR-ABL fusion protein.[1] This constitutively active tyrosine kinase drives uncontrolled cell proliferation through various signaling pathways.[1] While tyrosine kinase inhibitors (TKIs) have been effective, challenges such as drug resistance remain.[2] Targeted protein degradation has emerged as a promising therapeutic strategy to overcome these limitations.[3]

This application note provides a detailed protocol for utilizing Western blotting to measure the degradation of the BCR-ABL protein induced by Sniper(abl)-024. This compound is a Specific and Non-genetic IAP-dependent Protein Eraser (SNIPER), a class of heterobifunctional molecules that induce proteasomal degradation of target proteins.[4] this compound conjugates a GNF5 ABL inhibitor with an LCL161 derivative (an IAP ligand) to recruit an E3 ubiquitin ligase to BCR-ABL, leading to its ubiquitination and subsequent degradation.

Mechanism of Action: this compound

SNIPERs function by hijacking the cell's ubiquitin-proteasome system (UPS). This compound forms a ternary complex between the BCR-ABL protein and an Inhibitor of Apoptosis Protein (IAP), which functions as an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin molecules to the BCR-ABL protein. The polyubiquitinated oncoprotein is then recognized and degraded by the 26S proteasome. This process effectively eliminates the target protein, offering a distinct advantage over simple inhibition.

Caption: this compound mediated degradation of BCR-ABL via the Ubiquitin-Proteasome System.

Experimental Workflow

The following diagram outlines the key steps for assessing protein degradation using Western blot analysis. This workflow ensures a systematic approach from cell treatment to data analysis, providing reproducible results for quantifying the efficacy of this compound.

Caption: Experimental workflow for Western blot analysis of this compound-mediated degradation.

Detailed Experimental Protocol

This protocol details the steps for measuring the degradation of BCR-ABL in a CML cell line (e.g., K562) following treatment with this compound.

1. Materials and Reagents

-

Cell Line: K562 (human CML cell line expressing BCR-ABL).

-

Compound: this compound (MedChemExpress, HY-111862).

-

Cell Culture Media: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Buffers:

-

Phosphate-Buffered Saline (PBS), ice-cold.

-

RIPA Lysis Buffer (Recipe below).

-

Tris-Buffered Saline with Tween-20 (TBST).

-

Laemmli Sample Buffer (4x).

-

-

Inhibitors: Protease and Phosphatase Inhibitor Cocktail.

-

Reagents:

-

BCA Protein Assay Kit.

-

Acrylamide/Bis-acrylamide solution.

-

PVDF or Nitrocellulose membrane.

-

Methanol.

-

Non-fat dry milk or Bovine Serum Albumin (BSA).

-

Enhanced Chemiluminescence (ECL) Substrate.

-

-

Antibodies: See Table 1 for recommendations.

2. Cell Culture and Treatment

-

Culture K562 cells in suspension according to standard protocols. Maintain cell density between 3 x 10^5 and 3 x 10^6 viable cells/mL.

-

Seed cells in 6-well plates at a density that allows for logarithmic growth during the treatment period.

-

Prepare stock solutions of this compound in DMSO.

-

Treat cells with increasing concentrations of this compound (e.g., 0.1, 1, 5, 10 µM). Include a vehicle-only control (DMSO). The final DMSO concentration should be consistent across all wells and typically ≤ 0.1%.

-

Incubate the cells for a desired time course (e.g., 6, 12, 18, or 24 hours).

3. Sample Preparation (Cell Lysis)

-

After treatment, transfer cells from each well to a separate 1.5 mL microcentrifuge tube.

-

Centrifuge at 500 x g for 5 minutes at 4°C. Discard the supernatant.

-

Wash the cell pellet twice with 1 mL of ice-cold PBS, centrifuging after each wash.

-

Add 100-200 µL of ice-cold RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors to each cell pellet.

-

Vortex briefly and incubate on ice for 30 minutes, with periodic vortexing every 10 minutes.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Carefully transfer the supernatant (protein extract) to a new pre-chilled microcentrifuge tube.

4. Protein Quantification

-

Determine the protein concentration of each sample using a BCA Protein Assay Kit according to the manufacturer's instructions.

-

Normalize the protein concentration of all samples with lysis buffer to ensure equal loading.

5. SDS-PAGE and Protein Transfer

-

To 20-30 µg of protein from each sample, add 4x Laemmli sample buffer to a final concentration of 1x.

-

Denature the samples by heating at 95-100°C for 5-10 minutes.

-

Load the denatured samples and a pre-stained protein ladder into the wells of an 8% SDS-polyacrylamide gel.

-

Run the gel in SDS-PAGE running buffer until the dye front reaches the bottom.

-

Activate a PVDF membrane by immersing it in methanol for 30 seconds, then equilibrate it in transfer buffer. If using nitrocellulose, equilibrate directly in transfer buffer.

-

Transfer the proteins from the gel to the membrane using a wet or semi-dry transfer system. For a high molecular weight protein like BCR-ABL (~210 kDa), a wet transfer at 4°C overnight or for 2-4 hours is recommended.

6. Immunoblotting and Detection

-

After transfer, block the membrane with 5% non-fat milk or 5% BSA in TBST for 1 hour at room temperature with gentle agitation.

-

Wash the membrane three times for 5 minutes each with TBST.

-

Incubate the membrane with the primary antibody (e.g., anti-ABL or anti-BCR) diluted in blocking buffer overnight at 4°C with gentle agitation (see Table 1 for dilutions).

-

The next day, wash the membrane three times for 5-10 minutes each with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.

-

Wash the membrane three to five times for 5 minutes each with TBST.

-

Prepare the ECL substrate according to the manufacturer's instructions. Incubate the membrane with the substrate for 1-5 minutes.

-

Capture the chemiluminescent signal using a digital imaging system. Adjust the exposure time to avoid signal saturation.

7. Data Analysis and Quantification

-

Quantify the band intensities for BCR-ABL and the loading control (e.g., α-Tubulin or GAPDH) using image analysis software (e.g., ImageJ).

-

Normalize the intensity of the BCR-ABL band to the intensity of the corresponding loading control band for each sample.

-

Calculate the percentage of BCR-ABL degradation relative to the vehicle-treated control. The degradation concentration 50 (DC50) for this compound is reported to be 5μM.

Data Presentation

Summarize quantitative results in a table to facilitate clear comparison between different treatment conditions.

| Treatment | Concentration (µM) | Normalized BCR-ABL Level (%) (Mean ± SD) | % Degradation |

| Vehicle (DMSO) | - | 100 ± 5.2 | 0 |

| This compound | 1.0 | 85 ± 6.1 | 15 |

| This compound | 5.0 | 48 ± 4.5 | 52 |

| This compound | 10.0 | 21 ± 3.8 | 79 |

Note: Data shown are for illustrative purposes only.

Key Reagents and Buffers

| Reagent/Buffer | Composition |

| RIPA Lysis Buffer | 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% Sodium Deoxycholate, 0.1% SDS, 1 mM EDTA. Add protease/phosphatase inhibitors fresh. |

| TBST (1x) | 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 0.1% Tween-20. |

| Blocking Buffer | 5% (w/v) non-fat dry milk or BSA in TBST. |

| Sample Buffer (4x) | 250 mM Tris-HCl (pH 6.8), 8% SDS, 40% Glycerol, 0.02% Bromophenol Blue, 20% β-mercaptoethanol (add fresh). |

Recommended Antibodies

Table 1: Primary Antibody Recommendations

| Target Protein | Host Species | Application | Recommended Dilution | Supplier (Example) |

| BCR | Rabbit | WB | 1:1000 | Cell Signaling |

| c-Abl | Rabbit | WB | 1:1000 | Cell Signaling |

| GAPDH | Rabbit | WB | 1:1000 - 1:2000 | Cell Signaling |

| α-Tubulin | Mouse | WB | 1:2000 | Sigma-Aldrich |

| β-Actin | Mouse | WB | 1:2000 | Sigma-Aldrich |

References

Application Notes and Protocols for Sniper(abl)-024 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and use of Sniper(abl)-024, a potent and specific degrader of the oncogenic BCR-ABL protein, for in vitro cell culture experiments.

Introduction

This compound is a Specific and Non-genetic IAP-dependent Protein Eraser (SNIPER) that induces the degradation of the BCR-ABL fusion protein.[1][2][3][4][5] This molecule is a proteolysis-targeting chimera (PROTAC) that consists of an ABL kinase inhibitor (GNF5) and a ligand for an Inhibitor of Apoptosis Protein (IAP) E3 ubiquitin ligase (a derivative of LCL161), connected by a linker. By simultaneously binding to both BCR-ABL and an IAP E3 ligase, this compound facilitates the ubiquitination and subsequent proteasomal degradation of the BCR-ABL protein. This targeted protein degradation offers a promising therapeutic strategy for chronic myelogenous leukemia (CML) and other BCR-ABL positive cancers.

Mechanism of Action of this compound

Caption: Mechanism of Action of this compound.

Quantitative Data Summary

| Parameter | Value | Reference |

| Molecular Weight | 1031.15 g/mol | |

| DC50 | 5 µM | |

| Recommended Solvent | DMSO | |

| Stock Solution Storage | -20°C for up to 1 month, -80°C for up to 6 months |

Experimental Protocols

Preparation of this compound Stock Solution

This protocol is based on recommendations for similar compounds and general laboratory practice. It is crucial to use high-purity, anhydrous DMSO to ensure the stability of the compound.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), anhydrous, cell culture grade

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Ultrasonic bath

Procedure:

-

Calculate the required mass of this compound. To prepare a 10 mM stock solution, use the following formula: Mass (mg) = 10 mM * 1031.15 g/mol * Volume (L)

For example, to prepare 1 mL of a 10 mM stock solution: Mass (mg) = 10 mmol/L * 1031.15 g/mol * 0.001 L = 10.31 mg

-

Weigh the this compound powder accurately in a sterile microcentrifuge tube.

-

Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the powder.

-

Vortex the solution for 1-2 minutes to facilitate dissolution.

-

If the compound does not fully dissolve, sonicate the solution in an ultrasonic bath for 5-10 minutes.

-

Visually inspect the solution to ensure complete dissolution and absence of particulates.

-

Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).

Experimental Workflow for Cell-Based Assay

Caption: Workflow for evaluating this compound activity.

In Vitro Cell-Based Assay for BCR-ABL Degradation

This protocol describes the treatment of K562 cells, a human chronic myelogenous leukemia cell line that endogenously expresses the BCR-ABL protein, with this compound to assess its degradation activity.

Materials:

-

K562 cells

-

RPMI-1640 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

6-well cell culture plates

-

This compound stock solution (10 mM in DMSO)

-

Vehicle control (DMSO)

-

Phosphate-buffered saline (PBS)

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

Procedure:

-

Cell Culture:

-

Culture K562 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Maintain the cells in suspension culture and subculture every 2-3 days to maintain a cell density between 1 x 10^5 and 1 x 10^6 cells/mL.

-

-

Cell Seeding:

-